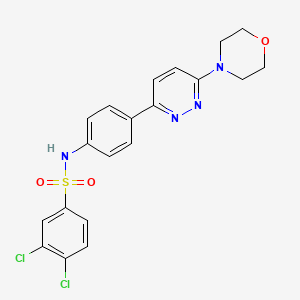

3,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

CAS No.: 898422-11-2

Cat. No.: VC5120233

Molecular Formula: C20H18Cl2N4O3S

Molecular Weight: 465.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898422-11-2 |

|---|---|

| Molecular Formula | C20H18Cl2N4O3S |

| Molecular Weight | 465.35 |

| IUPAC Name | 3,4-dichloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C20H18Cl2N4O3S/c21-17-6-5-16(13-18(17)22)30(27,28)25-15-3-1-14(2-4-15)19-7-8-20(24-23-19)26-9-11-29-12-10-26/h1-8,13,25H,9-12H2 |

| Standard InChI Key | CPKADVGGEYVDQP-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl |

Introduction

3,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class. It features a dichlorophenyl unit and a morpholinopyridazine moiety, contributing to its structural and functional properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis and Preparation

The synthesis of 3,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. Key steps may include the reaction of appropriate precursors in the presence of specific catalysts or bases to facilitate the formation of the sulfonamide linkage. Careful control of reaction conditions, including temperature and solvent choice, is crucial to ensure high yields and purity.

Biological Activities and Applications

Research indicates that compounds within this structural class may exhibit potential biological activities, such as inhibiting enzymes involved in nucleotide biosynthesis or signaling pathways. The binding affinity and specificity are influenced by the structural features that allow for effective interaction with target proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume